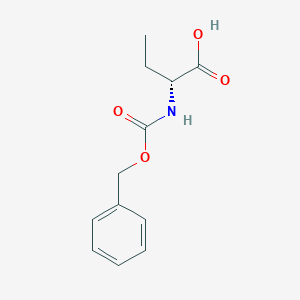

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237,25 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as a benzyloxycarbonyl derivative of an amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center that significantly influences its interactions with biological targets. The presence of the benzyloxycarbonyl group enhances the compound's stability and solubility, making it a candidate for various pharmaceutical applications. Its structure can be represented as follows:

Antimicrobial Properties

Initial studies indicate that this compound may exhibit antimicrobial activity . The compound's structural similarity to known antimicrobial agents suggests it could inhibit bacterial growth. A study examining various amino acid derivatives found that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm .

Neuroactive Potential

The compound serves as a precursor to γ-aminobutyric acid (GABA), a vital inhibitory neurotransmitter in the central nervous system. This connection underscores its potential neuroactive properties, which could be explored further in the context of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino group is protected using a benzyloxycarbonyl (Z) group.

- Formation of Butanoic Backbone : The butanoic acid backbone is synthesized through standard organic reactions.

- Deprotection : The benzyloxycarbonyl group can be removed under specific conditions to yield active derivatives.

Pharmacokinetic Studies

A pharmacokinetic study evaluated the lung retention capacity of related compounds after intratracheal administration in rats. The results indicated that certain derivatives demonstrated significant retention in lung tissue, suggesting potential for localized therapeutic effects in respiratory diseases .

| Time (h) | Rat Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|

| 0.25 | <LLOQ | 20,000 ± 611 |

| 0.5 | <LLOQ | 1.63 ± 0.14 |

| 1 | <LLOQ | 2.10 ± 0.05 |

| 24 | <LLOQ | 361 ± 32 |

This table illustrates the concentration levels of a related compound post-administration, highlighting the potential for sustained drug action in lung tissues.

Structure-Activity Relationship Studies

Research has shown that variations in the structure of amino acid derivatives can significantly impact their biological efficacy. For instance, modifications to hydroxyl groups or conjugated systems have been correlated with enhanced antioxidant and cytotoxic properties .

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-20-1 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.